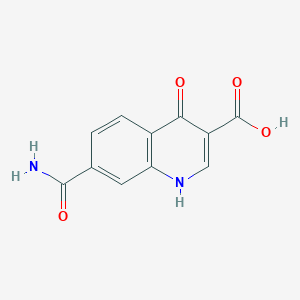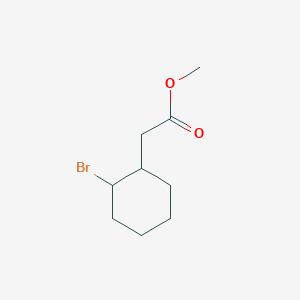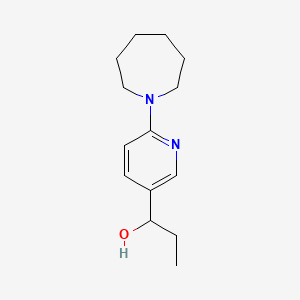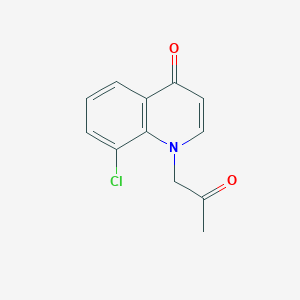
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. . The compound’s structure features a quinoline core with a carbamoyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position.
Vorbereitungsmethoden
The synthesis of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired quinoline derivative. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include aqueous ethanol as a solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity makes it a valuable tool for studying epigenetic processes and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be compared with other similar quinoline derivatives, such as:
4-Hydroxyquinoline-3-carboxylic acid: Lacks the carbamoyl group at the 7th position but shares similar chemical properties.
8-Hydroxyquinoline: Features a hydroxyl group at the 8th position and is known for its broad-ranging biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at the 4th position.
The uniqueness of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63463-24-1 |
|---|---|
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-10(15)5-1-2-6-8(3-5)13-4-7(9(6)14)11(16)17/h1-4H,(H2,12,15)(H,13,14)(H,16,17) |
InChI-Schlüssel |
QKDFNNISCQNAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N)NC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)






![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)
